molecular formula C20H18N4O2 B14143023 N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide

N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide

Cat. No.: B14143023
M. Wt: 346.4 g/mol
InChI Key: JITLJXOHFNJCNJ-FYJGNVAPSA-N
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Description

N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an acetyl group, a benzalamino group, and a phenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel under mild conditions, allowing for the inclusion of various functional groups . Another approach involves the use of rhodium catalysts to insert into triazole intermediates, forming the desired imidazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques. The choice of reagents and catalysts is crucial to achieve efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups. Substitution reactions can result in various substituted imidazole compounds.

Scientific Research Applications

N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-N-[1-(benzalamino)-4-phenyl-imidazol-2-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its imidazole ring provides a versatile scaffold for chemical modifications, allowing for the development of new derivatives with enhanced properties.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its potential and to develop new applications for this promising compound.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-acetyl-N-[1-[(E)-benzylideneamino]-4-phenylimidazol-2-yl]acetamide

InChI

InChI=1S/C20H18N4O2/c1-15(25)24(16(2)26)20-22-19(18-11-7-4-8-12-18)14-23(20)21-13-17-9-5-3-6-10-17/h3-14H,1-2H3/b21-13+

InChI Key

JITLJXOHFNJCNJ-FYJGNVAPSA-N

Isomeric SMILES

CC(=O)N(C1=NC(=CN1/N=C/C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Canonical SMILES

CC(=O)N(C1=NC(=CN1N=CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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